molecular formula C13H19F3N2 B5713658 N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine CAS No. 415702-07-7

N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine

Cat. No. B5713658
CAS RN: 415702-07-7
M. Wt: 260.30 g/mol
InChI Key: CEAMXUSRHDVQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine, commonly known as TFB-TEDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of TFB-TEDA is not fully understood, but it is believed to function as a chiral auxiliary. It can coordinate with transition metals to form chiral complexes, which can then catalyze various reactions. TFB-TEDA has been found to be particularly effective in catalyzing reactions involving imines and enolates.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of TFB-TEDA. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. It is also considered to be stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB-TEDA is its high purity and stability, which makes it a reliable reagent for laboratory experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it is relatively expensive compared to other ligands used in catalysis.

Future Directions

There are several future directions for the study of TFB-TEDA. One area of research is to further explore its potential applications in asymmetric synthesis and catalysis. Another area of interest is to investigate its potential use in the synthesis of chiral drugs and natural products. Additionally, more research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, TFB-TEDA is a promising chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its high purity and stability make it a reliable reagent for laboratory experiments, and its potential applications in asymmetric synthesis and catalysis make it an exciting area of research for the future.

Synthesis Methods

TFB-TEDA can be synthesized by reacting 3-(trifluoromethyl)benzylamine with N,N,N'-trimethyl-1,2-ethanediamine in the presence of a catalyst. The reaction yields TFB-TEDA as a white solid with a high purity.

Scientific Research Applications

TFB-TEDA has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in the field of catalysis. TFB-TEDA has been found to be an effective ligand for transition metal catalysis, particularly in the area of asymmetric synthesis. It has also been studied for its potential use in the synthesis of chiral pharmaceuticals and natural products.

properties

IUPAC Name

N,N,N'-trimethyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2/c1-17(2)7-8-18(3)10-11-5-4-6-12(9-11)13(14,15)16/h4-6,9H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAMXUSRHDVQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401144085
Record name N1,N1,N2-Trimethyl-N2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N'-trimethyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine

CAS RN

415702-07-7
Record name N1,N1,N2-Trimethyl-N2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415702-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1,N2-Trimethyl-N2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.